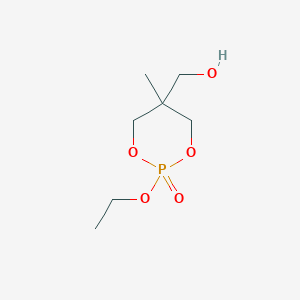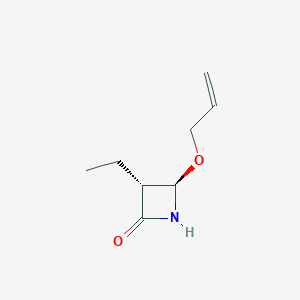![molecular formula C10H9ClO3 B065482 Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI) CAS No. 174506-50-4](/img/structure/B65482.png)
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI) is a chemical compound that belongs to the class of bicyclic compounds. It is widely used in scientific research applications due to its unique chemical properties. 2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI).
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions, attacking electrophilic centers in the substrate. It may also act as a Lewis acid, coordinating with electron-rich species to facilitate chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)). However, it is not known to have any significant toxic effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)) has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under normal laboratory conditions. However, it has some limitations, including its limited solubility in some common solvents and its potential reactivity with certain functional groups.
Direcciones Futuras
There are several future directions for research involving Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)). One area of interest is the development of new synthetic methodologies using this compound as a starting material. Another area of interest is the investigation of its potential applications in the synthesis of new pharmaceuticals and natural products. Additionally, further studies are needed to better understand its mechanism of action and its potential effects on living organisms.
Conclusion:
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)) is a versatile compound with numerous scientific research applications. Its unique chemical properties make it a valuable reagent in organic synthesis reactions. While there is limited information available on its biochemical and physiological effects, it is not known to have any significant toxic effects on living organisms. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)) involves the reaction of bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid with thionyl chloride and methanol. The reaction takes place under reflux conditions for several hours, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)) is widely used in scientific research applications. It is commonly used as a reagent in organic synthesis reactions, including the synthesis of natural products and pharmaceuticals. It is also used as a starting material in the synthesis of various functionalized compounds.
Propiedades
Número CAS |
174506-50-4 |
|---|---|
Nombre del producto |
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI) |
Fórmula molecular |
C10H9ClO3 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
methyl 3-carbonochloridoylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-6H,4H2,1H3 |
Clave InChI |
QMPCXYRAGRHNMY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2CC1C=C2)C(=O)Cl |
SMILES canónico |
COC(=O)C1=C(C2CC1C=C2)C(=O)Cl |
Sinónimos |
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



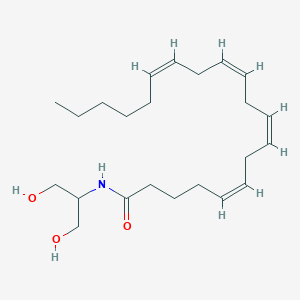
![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
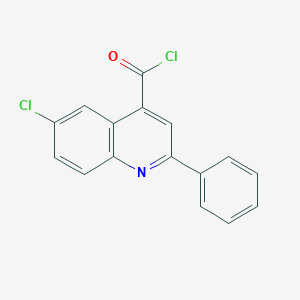
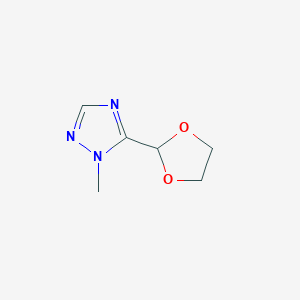
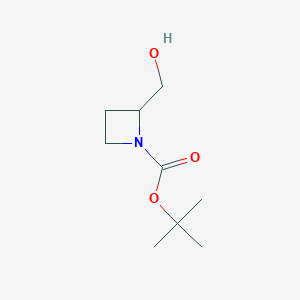


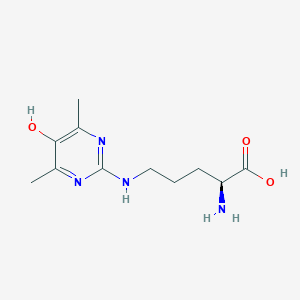

![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
